![molecular formula C13H21NO4 B11760435 Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B11760435.png)
Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate is a chemical compound with the molecular formula C12H19NO4. It is a derivative of bicyclo[1.1.1]pentane, a unique and highly strained bicyclic hydrocarbon. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, making this compound useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a between a suitable diene and a dienophile.
Introduction of the Boc-protected amine: The Boc group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Methylation: The final step involves methylation of the amine group using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced to modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Hydrolysis: The ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Methylation: Methyl iodide in the presence of a base such as potassium carbonate.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for ester hydrolysis.
Major Products Formed
Deprotected amine: Removal of the Boc group yields the free amine.
Carboxylic acid: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Applications De Recherche Scientifique
Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate depends on its specific application. In drug development, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bicyclo[1.1.1]pentane core provides a rigid and unique scaffold that can enhance the binding affinity and selectivity of the compound for its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate: Similar structure but without the methyl group on the amine.
Methyl 3-((tert-butoxycarbonyl)amino)methylbicyclo[1.1.1]pentane-1-carboxylate: Similar structure with a different substitution pattern.
Uniqueness
Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate is unique due to the presence of both the Boc-protected amine and the methyl group, which can influence its reactivity and interactions with other molecules. The bicyclo[1.1.1]pentane core provides a rigid and strained structure that can enhance the compound’s stability and binding properties.
Propriétés
Formule moléculaire |
C13H21NO4 |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
methyl 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-11(2,3)18-10(16)14(4)13-6-12(7-13,8-13)9(15)17-5/h6-8H2,1-5H3 |
Clé InChI |
KUZWAUGYQHDMHV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C12CC(C1)(C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


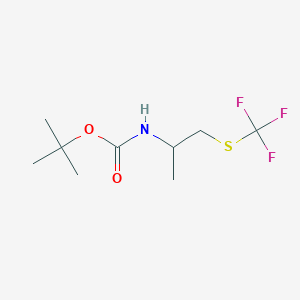
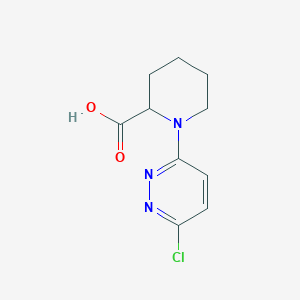
![[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B11760362.png)
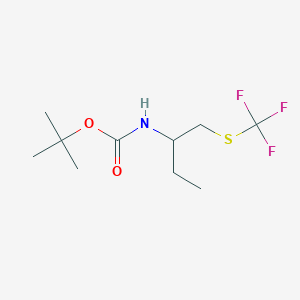
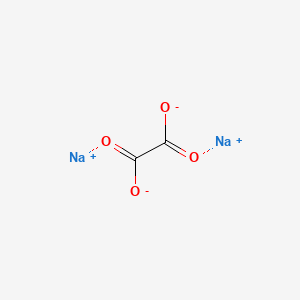
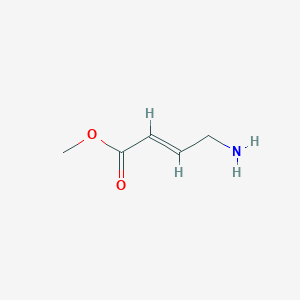
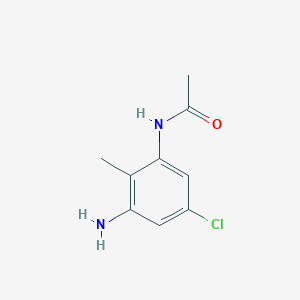

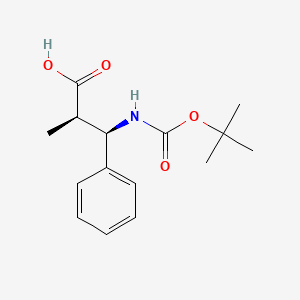

![[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11760418.png)
![8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11760422.png)
![2-[(3-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B11760427.png)
![1-[(2R,3R,4S)-4-fluoro-3-hydroxy-5-methylideneoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11760430.png)
